molecular formula C7H7N3O B12358077 5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one

5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12358077
M. Wt: 149.15 g/mol
InChI Key: HYDCFFPZFWPWEF-UHFFFAOYSA-N
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Description

5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .

Industrial Production Methods

While specific industrial production methods for 5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific structure, which allows for selective binding to certain kinases. This selectivity can lead to fewer side effects and improved efficacy in therapeutic applications.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O/c1-10-3-2-5-6(10)7(11)9-4-8-5/h2-4,6H,1H3

InChI Key

HYDCFFPZFWPWEF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=NC=NC(=O)C21

Origin of Product

United States

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